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molecular formula C12H9FN2 B8433161 2-(2-Fluoro-phenylethynyl)-1-methyl-1H-imidazole

2-(2-Fluoro-phenylethynyl)-1-methyl-1H-imidazole

Cat. No. B8433161
M. Wt: 200.21 g/mol
InChI Key: GJTBRYJBWTXWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706707B2

Procedure details

The title compound, MS: m/e=201.2 (M+H+) was prepared in accordance with the general method of example 1b from 2-iodo-1-methyl-1H-imidazole and 1-ethynyl-2-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[N:3]([CH3:7])[CH:4]=[CH:5][N:6]=1.[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[F:16])#[CH:9]>>[F:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:8]#[C:9][C:2]1[N:3]([CH3:7])[CH:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1N(C=CN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=C(C=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C#CC=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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